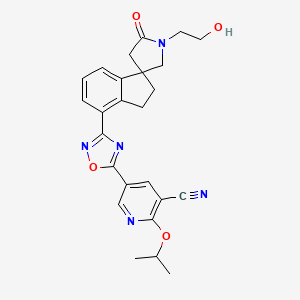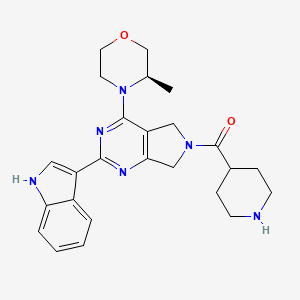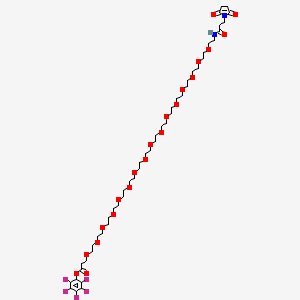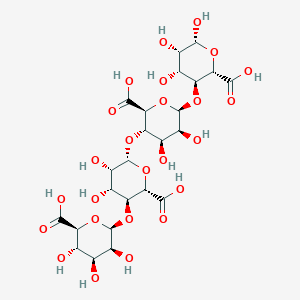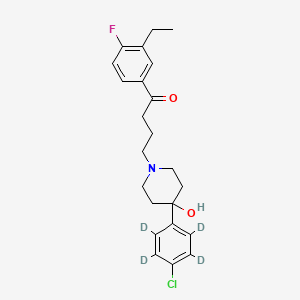
3-Ethyl Haloperidol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various analytical and pharmacokinetic studies. The molecular formula of this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl Haloperidol-d4 involves the introduction of deuterium atoms into the 3-Ethyl Haloperidol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and consistency .
化学反応の分析
Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: 3-Ethyl Haloperidol-d4 is used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for precise quantification and identification of the compound in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of haloperidol derivatives. The deuterium atoms provide a unique tracer that can be detected in biological samples, allowing researchers to track the compound’s distribution and breakdown in the body .
Medicine: While not used therapeutically, this compound is valuable in preclinical studies to understand the behavior of haloperidol and its derivatives. This information can inform the development of new antipsychotic drugs with improved efficacy and safety profiles .
Industry: In the pharmaceutical industry, this compound is used in quality control and formulation studies. Its stable isotopic composition makes it an ideal internal standard for various analytical methods .
作用機序
3-Ethyl Haloperidol-d4, like its non-deuterated counterpart, exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor. This action inhibits dopamine-mediated neurotransmission in the brain, which is thought to be responsible for its antipsychotic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means to study its pharmacokinetics and metabolism more accurately .
類似化合物との比較
Haloperidol: The parent compound, widely used as an antipsychotic medication.
3-Ethyl Haloperidol: The non-deuterated version of 3-Ethyl Haloperidol-d4.
Clozapine: Another antipsychotic with a different mechanism of action, often used for treatment-resistant schizophrenia.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. This isotopic labeling allows for more precise tracking and quantification in various research applications, making it a valuable tool in both academic and industrial settings .
特性
分子式 |
C23H27ClFNO2 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChIキー |
QITPBBUJMSLKPO-YKVCKAMESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC(=C(C=C3)F)CC)O)[2H])[2H])Cl)[2H] |
正規SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





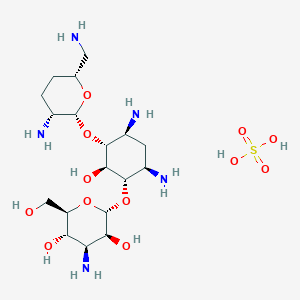

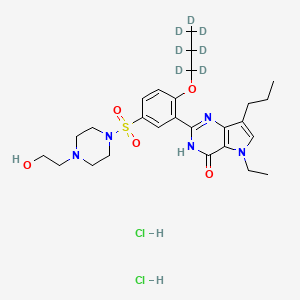
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)

